6-Chloro-N-cyclopentyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-Chloro-N-cyclopentyl-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the class of 1,3,5-triazines. This compound is characterized by the presence of a chloro group and a cyclopentyl group attached to the triazine ring. It has a molecular formula of C9H12ClN5 and a molecular weight of 225.68 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-cyclopentyl-1,3,5-triazine-2,4-diamine typically involves the nucleophilic substitution of cyanuric chloride with cyclopentylamine. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction is usually performed in a solvent like 1,4-dioxane or 1,2-dichloroethane under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The purification of the final product is achieved through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-cyclopentyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base (e.g., sodium carbonate) and a suitable solvent (e.g., 1,4-dioxane) under reflux conditions.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents include sodium borohydride.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted triazines, where the chloro group is replaced by the nucleophile.
Oxidation and Reduction: The products depend on the specific conditions and reagents used.
Scientific Research Applications
6-Chloro-N-cyclopentyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-N-cyclopentyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis or repair, thereby exhibiting anticancer properties . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Atrazine: 6-Chloro-N-ethyl-N’-(1-methylethyl)-1,3,5-triazine-2,4-diamine.
Propazine: 6-Chloro-N,N’-bis(1-methylethyl)-1,3,5-triazine-2,4-diamine.
Uniqueness
6-Chloro-N-cyclopentyl-1,3,5-triazine-2,4-diamine is unique due to the presence of the cyclopentyl group, which imparts distinct chemical and biological properties compared to other triazine derivatives. This structural difference can influence its reactivity, solubility, and interaction with biological targets .
Biological Activity
6-Chloro-N-cyclopentyl-1,3,5-triazine-2,4-diamine (CAS No. 84712-72-1) is a triazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a chloro substituent and a cyclopentyl group, contributing to its pharmacological properties. The following sections detail the biological activity of this compound based on various studies.
- Molecular Formula : C₈H₁₂ClN₅
- Molecular Weight : 213.67 g/mol
- Density : 1.448 g/cm³
- Boiling Point : 444.99 °C at 760 mmHg
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly in relation to its anti-infective and anticancer properties.
Anticancer Activity
Recent studies have indicated that triazine derivatives exhibit significant anticancer properties. For instance:
- Inhibition of Cell Proliferation : Triazines have shown potent inhibitory effects on various cancer cell lines. A study indicated that related compounds demonstrated IC₅₀ values as low as 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, suggesting a strong potential for similar activity in this compound .
Antitubercular Activity
The compound's structural characteristics suggest potential antitubercular activity. Research has highlighted the importance of triazines in targeting Mycobacterium tuberculosis through mechanisms involving the release of nitric oxide and inhibition of essential metabolic pathways .
Case Studies and Research Findings
Several studies provide insights into the biological activities associated with triazines:
- Antiviral Properties : A study on pyrimidine-based drugs highlighted that compounds with similar structures exhibited antiviral activity against influenza viruses without significant cardiac toxicity (hERG inhibition) . This suggests that this compound may also possess favorable safety profiles.
- Mechanistic Studies : Research focusing on the mechanism of action of triazines has shown that they can induce apoptosis in cancer cells and inhibit critical pathways involved in tumor growth . The release of nitric oxide (NO) and inhibition of cell wall biosynthesis are notable mechanisms that could be applicable to this compound.
- Selectivity and Toxicity Profiles : The selectivity index observed in related compounds indicates a promising therapeutic window for anticancer applications. For example, some derivatives showed a significantly lower effect on non-cancerous cells compared to cancerous ones, which is crucial for minimizing side effects .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | IC₅₀ = 0.126 μM (MDA-MB-231) | |
Antitubercular | NO release; inhibition of InhA | |
Antiviral | Effective against influenza viruses |
Table 2: Comparison with Related Compounds
Compound Name | IC₅₀ (μM) | Activity Type |
---|---|---|
Compound A | 0.126 | Anticancer |
Compound B | 150 | Antitubercular |
Compound C | >10 | Antiviral |
Properties
CAS No. |
84712-72-1 |
---|---|
Molecular Formula |
C8H12ClN5 |
Molecular Weight |
213.67 g/mol |
IUPAC Name |
6-chloro-2-N-cyclopentyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C8H12ClN5/c9-6-12-7(10)14-8(13-6)11-5-3-1-2-4-5/h5H,1-4H2,(H3,10,11,12,13,14) |
InChI Key |
AMEQGMVFTOUTHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=NC(=NC(=N2)N)Cl |
Origin of Product |
United States |
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